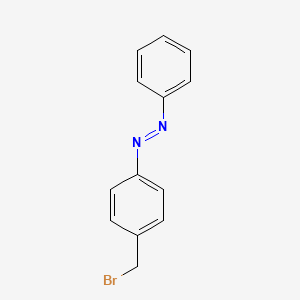

4-(Bromomethyl)azobenzene

説明

BenchChem offers high-quality 4-(Bromomethyl)azobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)azobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-(bromomethyl)phenyl]-phenyldiazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGWIAOSYURBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269844 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57340-21-3 | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57340-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)azobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057340213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-(Bromomethyl)azobenzene: A Technical Guide

Executive Summary

4-(Bromomethyl)azobenzene (CAS: 57340-21-3) is a bifunctional molecular switch combining a photochromic azobenzene core with an electrophilic bromomethyl tether. It is extensively used in chemical biology and materials science to introduce light-responsive control into biomolecules (e.g., cysteine crosslinking in peptides) and polymers.

This guide provides a rigorous spectroscopic framework for identifying, quantifying, and validating the purity of 4-(Bromomethyl)azobenzene. It addresses the critical challenge of distinguishing between the thermally stable trans-isomer and the metastable cis-isomer, while monitoring the integrity of the reactive alkyl bromide moiety.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Before spectroscopic analysis, verify the fundamental physical constants. The presence of the bromine atom provides a distinct mass spectrometric signature, while the azo group imparts strong color.

| Property | Value | Notes |

| IUPAC Name | (E)-1-(4-(bromomethyl)phenyl)-2-phenyldiazene | Trans isomer is the stable ground state. |

| CAS Number | 57340-21-3 | |

| Molecular Formula | ||

| Molecular Weight | 275.15 g/mol | Monoisotopic mass: 274.01 |

| Appearance | Orange-Red Solid | Crystalline. Darkens upon degradation. |

| Solubility | DCM, Chloroform, DMSO, THF | Hydrolyzes slowly in aqueous buffers. |

| Melting Point | ~110–115 °C | Varies with cis content and purity. |

Synthesis Context & Impurity Profiling

Expert Insight: 4-(Bromomethyl)azobenzene is typically synthesized via radical bromination of 4-methylazobenzene using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

Critical Impurities to Monitor:

-

Starting Material (4-Methylazobenzene): Look for a methyl singlet at

2.43 ppm in -

Over-bromination (4-(Dibromomethyl)azobenzene): Look for a methine singlet shifted downfield (>6.5 ppm).

-

Succinimide: Byproduct of NBS. Look for a singlet at

2.6-2.7 ppm. -

Hydrolysis Product (4-(Hydroxymethyl)azobenzene): Occurs if stored improperly. Look for a broad -OH singlet and a shift in the methylene peak.

UV-Visible Spectroscopy & Photoswitching

The defining feature of this molecule is its reversible photoisomerization. Characterization is incomplete without assessing the photostationary states (PSS).

Spectral Characteristics ( or THF)

-

Trans-Isomer (Ground State):

-

Transition: Strong absorption

-

Transition: Weak absorption

-

Transition: Strong absorption

-

Cis-Isomer (Metastable):

-

Transition: Hypsochromic shift to

-

Transition: Intensity increases significantly at

-

Transition: Hypsochromic shift to

Isomerization Protocol

To validate photoswitching:

-

Trans

Cis: Irradiate dilute solution with UV light (365 nm) for 5-10 minutes. Observe the decrease in the 330 nm peak and rise in the 440 nm region. -

Cis

Trans: Irradiate with visible light (>450 nm) or heat in the dark. -

Thermal Relaxation: The cis isomer will thermally relax to trans in the dark (Half-life: Hours to Days depending on solvent).

Mechanism Visualization

Caption: Reversible photoisomerization cycle between the planar Trans state and the twisted Cis state.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation and purity analysis. All data below refers to the trans-isomer in

H NMR (400 MHz, )

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.05 – 7.82 | Multiplet | 4H | Ar-H (Ortho to N=N) | Deshielded by azo group anisotropy. |

| 7.66 – 7.38 | Multiplet | 5H | Ar-H (Meta/Para) | Overlapping aromatic signals. |

| 4.58 | Singlet | 2H | Diagnostic Peak. Sharp singlet. Broadening indicates degradation. |

C NMR (100 MHz, )

| Shift ( | Assignment | Notes |

| 152.6, 152.4 | Quaternary carbons attached to the azo group. | |

| 140.5 | Quaternary carbon on the substituted ring. | |

| 131.3, 129.9, 129.1 | Ar-CH | Aromatic methines. |

| 123.3, 123.0 | Ar-CH (Ortho) | Characteristic for azobenzenes. |

| 32.8 | Diagnostic Peak. Confirms alkyl bromide. |

Note: Solvent peaks for

Vibrational Spectroscopy (IR)

Infrared spectroscopy confirms functional groups, particularly the absence of starting material precursors.

-

C-Br Stretch: ~600–700 cm

(Strong, characteristic of alkyl halides). -

Aromatic C=C: ~1580–1600 cm

(Variable intensity). -

N=N Stretch: ~1400–1450 cm

(Often weak in symmetric azos, but visible here due to asymmetry). -

C-H Stretch (Aliphatic): ~2900–3000 cm

(Weak, from the methylene group). -

Absence of: Broad O-H stretch (3200-3500 cm

) which would indicate hydrolysis to the alcohol.

Mass Spectrometry

The bromine atom provides a unique isotopic signature that serves as a built-in validation of molecular identity.

-

Technique: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion (

): 274/276 Da. -

Isotopic Pattern: Bromine exists as

and-

Look for: A "doublet" molecular ion peak separated by 2 mass units with nearly equal intensity (

and -

Calculated HR-MS (

): 275.0106 (

-

Experimental Workflow

This protocol ensures a self-validating characterization loop.

Step-by-Step Protocol

-

Solubility Check: Dissolve ~5 mg in

. Ensure solution is clear and particle-free. -

NMR Acquisition: Run

H (16 scans) and-

Checkpoint: Integrate the

singlet (4.58 ppm) against the aromatic region (9H total). Ratio must be 2:9.

-

-

UV-Vis Baseline: Prepare a

M solution in DCM. Record spectrum (250–600 nm). -

Photoswitching Test: Irradiate the cuvette with a 365 nm LED for 5 mins. Re-scan immediately.

-

Validation: Absorbance at 330 nm should drop by >60-80% (depending on power).

-

-

Thermal Recovery: Leave the cuvette in the dark for 24 hours. Re-scan to confirm return to the trans-state spectrum.

Characterization Diagram

Caption: Integrated workflow for validating chemical structure and photoswitching functionality.

References

-

Synthesis & NMR Data: Title: Synthesis and Characterization of Azobenzene Derivatives. Source: Royal Society of Chemistry (RSC) Advances, Supp. Info. URL:[Link] (Contains specific

H and -

Photoswitching Kinetics: Title: Thermal Half-Lives of Azobenzene Derivatives.[1] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Application Context (Enzymatic): Title: Azobenzene-Based Photoswitchable Substrates for Haloalkane Dehalogenase. Source: ACS Publications. URL:[Link]

-

Solvent Impurity Tables: Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[2] Source: Organometallics (ACS). URL:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)azobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-(Bromomethyl)azobenzene is a versatile bifunctional molecule of significant interest in chemical synthesis and materials science. Its utility as a photoresponsive crosslinker, a building block for functional polymers, and a component in molecular switches hinges on a thorough understanding of its behavior in solution. This technical guide provides a comprehensive exploration of the solubility and stability of 4-(bromomethyl)azobenzene in organic solvents, offering both foundational knowledge and actionable experimental protocols to empower researchers in their laboratory endeavors. While direct quantitative solubility data for this specific compound is not extensively available in peer-reviewed literature, this guide furnishes a robust framework for its empirical determination and provides insights into its stability based on the well-established chemistry of azobenzenes and benzyl bromides.

Part 1: Solubility Profile of 4-(Bromomethyl)azobenzene

The solubility of 4-(bromomethyl)azobenzene is dictated by the interplay of its constituent functional groups: the relatively nonpolar azobenzene core and the more polar bromomethyl group. This structure suggests that its solubility will be favorable in a range of common organic solvents.

Theoretical Solubility Landscape

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made. The large, nonpolar azobenzene moiety suggests good solubility in aromatic and nonpolar aprotic solvents. The presence of the bromomethyl group, with its moderate polarity, may enhance solubility in polar aprotic and some polar protic solvents.

Table 1: Predicted Qualitative Solubility of 4-(Bromomethyl)azobenzene in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These solvents can effectively solvate both the polarizable azobenzene core and the bromomethyl group.[1] |

| Moderately Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a balance of polarity to interact with the bromomethyl group while also being compatible with the nonpolar aromatic rings.[1] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The potential for hydrogen bonding is limited, but some solubility is expected due to the polarity of the bromomethyl group.[1] |

| Nonpolar | Toluene, Hexanes | Soluble to Sparingly Soluble | Toluene, being aromatic, is expected to be a good solvent. Aliphatic hydrocarbons like hexanes are likely to be poorer solvents. |

Disclaimer: This table presents predicted qualitative solubility. Experimental verification is crucial for specific applications.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[2]

Protocol: Gravimetric Shake-Flask Method for Solubility Determination [2][3]

1. Materials and Equipment:

-

4-(Bromomethyl)azobenzene (solute)

-

Organic solvent of interest (high purity)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of crystalline 4-(bromomethyl)azobenzene to a glass vial. The presence of undissolved solid is essential to ensure saturation.[2]

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.[2]

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Quantification:

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 40-60 °C).

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 4-(bromomethyl)azobenzene by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

Diagram 1: Workflow for Experimental Solubility Determination

Caption: Workflow for assessing the photostability of 4-(bromomethyl)azobenzene.

Thermal Stability and Chemical Reactivity

The thermal stability of the azobenzene core is generally high. Thermal degradation of azobenzene dyes typically occurs at elevated temperatures and involves the cleavage of the C-N and N=N bonds, leading to the formation of radical species and the release of nitrogen gas. [4][5]Under typical laboratory conditions for storage and use (0-40 °C), thermal degradation of the azobenzene moiety is not a significant concern. A supplier recommends storing the solid compound at 0-8 °C. [6] The bromomethyl group, however, is a reactive functional group. It is a benzylic bromide, making it susceptible to nucleophilic substitution reactions.

Potential Reactivity Concerns:

-

Nucleophilic Solvents: In protic solvents like methanol or ethanol, solvolysis can occur over time, leading to the formation of the corresponding methyl or ethyl ether.

-

Trace Impurities: Water or other nucleophilic impurities in the solvent can lead to hydrolysis to the corresponding alcohol (4-(hydroxymethyl)azobenzene).

-

Basic Conditions: The presence of bases can promote elimination or substitution reactions.

To ensure the long-term stability of 4-(bromomethyl)azobenzene in solution, it is recommended to use high-purity, anhydrous aprotic solvents and to store the solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. [7]

Part 3: Analytical Methods for Quantification

Accurate quantification of 4-(bromomethyl)azobenzene in solution is essential for both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for separating and quantifying 4-(bromomethyl)azobenzene from its isomers and potential degradation products. A reversed-phase C18 column with a mobile phase of methanol and water or an appropriate buffer is a good starting point. [8]Detection can be achieved using a UV-Vis detector, monitoring at the λmax of the trans isomer. [8]* UV-Vis Spectroscopy: While useful for monitoring changes in concentration and isomerization as described above, it is less specific than HPLC as it cannot distinguish between the parent compound and impurities that absorb at similar wavelengths. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and assess the purity of the compound. It can also be used to monitor the formation of degradation products over time in stability studies.

Conclusion

This technical guide has provided a comprehensive overview of the critical parameters of solubility and stability for 4-(bromomethyl)azobenzene in organic solvents. While a lack of extensive published quantitative data necessitates empirical determination of solubility, the provided protocol offers a robust and validated method for this purpose. The stability of this compound is primarily influenced by its photosensitivity, a characteristic of the azobenzene core, and the reactivity of the bromomethyl group. By understanding these properties and implementing the recommended experimental and handling procedures, researchers can confidently and effectively utilize 4-(bromomethyl)azobenzene in their scientific pursuits.

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Spectroscopy@IKU. Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride. Available from: [Link]

-

ACS Publications. Isomerization Kinetics of Hydroxy-Substituted Azobenzenes Using a Modified Commercial Flash Photolysis Spectrometer. Journal of Chemical Education. Available from: [Link]

-

Digital Scholarship @ TSU. Thermal degradation of azobenzene dyes. Available from: [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

National Institutes of Health. 4-Bromoazobenzene. PubChem. Available from: [Link]

-

PubMed. Photostabilization strategies of photosensitive drugs. Available from: [Link]

-

ResearchGate. (PDF) Improvement of Photostability in Formulation: A Review. Available from: [Link]

-

Experiment 1 Determination of Solubility Class. Available from: [Link]

-

ResearchGate. (PDF) Thermal degradation of azobenzene dyes. Available from: [Link]

-

ACS Publications. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. The Journal of Physical Chemistry B. Available from: [Link]

-

Aula Medica. Review of the Stability of Photosensitive Medications. Available from: [Link]

-

National Institutes of Health. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions. PMC. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. Available from: [Link]

-

ResearchGate. (PDF) The azobenzene derivatives. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]

-

PubMed Central. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Available from: [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Review On Photostability Studies and Methods To Enhance Photostability. Available from: [Link]

-

PubMed. High-performance liquid chromatography of azobenzene derivatives with spectrophotometric and electrochemical detection. Available from: [Link]

-

Università di Bologna. Engineering Azobenzene Derivatives to Control the Photoisomerization Process. Available from: [Link]

-

National Institutes of Health. 1-Azido-4-(bromomethyl)benzene. PubChem. Available from: [Link]

-

Beilstein Journals. Recent advances towards azobenzene-based light-driven real-time information-transmitting materials. Available from: [Link]

-

National Institutes of Health. 4-(Bromomethyl)benzoic acid. PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Bromomethyl)azobenzene 95% | CAS: 57340-21-3 | AChemBlock [achemblock.com]

- 7. aksci.com [aksci.com]

- 8. High-performance liquid chromatography of azobenzene derivatives with spectrophotometric and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.unibo.it [cris.unibo.it]

Technical Guide: Quantum Yield Determination of 4-(Bromomethyl)azobenzene

Content Type: Technical Whitepaper & Experimental Protocol Subject: Photophysics, Actinometry, and Bioconjugation Applications Audience: Senior Scientists, Photopharmacologists, and Medicinal Chemists

Executive Summary

4-(Bromomethyl)azobenzene is a pivotal "photoswitchable crosslinker" in modern chemical biology. Unlike inert dyes, its value lies in its dual functionality: the azobenzene core provides reversible geometric isomerism (trans

For drug development professionals, the Quantum Yield (

Part 1: Photophysical Mechanism & Energetics

The utility of 4-(bromomethyl)azobenzene rests on the distinct absorption bands of its isomers. Understanding the electronic transitions is prerequisite to accurate quantum yield measurement.

The Isomerization Cycle

The molecule exists primarily in the thermodynamically stable trans form. Upon irradiation, it undergoes photoisomerization.[1][2][3][4][5][6][7][8]

-

Trans-Isomer: Characterized by a strong

transition ( -

Cis-Isomer: Characterized by a weaker, forbidden

transition (

Energy Landscape Diagram

The following diagram illustrates the excitation pathways and thermal relaxation (helix-coil transition in peptides often couples to this).

Figure 1: State diagram showing the bidirectional photoswitching pathways. Note that thermal relaxation always favors the Trans state.

Part 2: Quantitative Metrics & The "Constraint Penalty"

The quantum yield (

Baseline Values (Free in Solution)

In non-viscous solvents (e.g., Acetonitrile, Methanol), the free molecule behaves similarly to unsubstituted azobenzene, though the electron-withdrawing bromomethyl group can slightly alter efficiency.

| Parameter | Value (Approx.) | Context |

| 0.10 – 0.15 | Irradiation at | |

| 0.40 – 0.55 | Irradiation at | |

| Thermal | Hours to Days | Solvent dependent; decreases in polar solvents. |

The Constraint Penalty (Bioconjugation)

Critical for Drug Design: When 4-(bromomethyl)azobenzene is reacted with a peptide (e.g., via cysteine alkylation), the photoswitch becomes mechanically coupled to the peptide backbone.

-

The Effect: The peptide backbone resists the conformational change.

Technical Insight: If your measured

is surprisingly low (< 0.01), it often indicates that the "cis" state is mechanically straining the biomolecule, which is actually a positive indicator that the switch is effectively transmitting force to the target.

Part 3: Self-Validating Measurement Protocol

Warning: 4-(Bromomethyl)azobenzene is an alkylating agent. Do not measure the free bromide in nucleophilic solvents (MeOH, Water) without expecting hydrolysis. Best Practice: React it with a model thiol (e.g., glutathione or mercaptoethanol) before measurement if simulating biological conditions, or use anhydrous Acetonitrile (MeCN) for the intrinsic value.

Materials

-

Actinometer: Potassium Ferrioxalate (0.006 M or 0.15 M depending on light intensity).

-

Solvent: Anhydrous Acetonitrile (for free linker) or PBS pH 7.4 (for conjugates).

-

Light Source: LED (365 nm) with stable output.

-

Detector: UV-Vis Spectrophotometer.

The Method: Ferrioxalate Actinometry

This method is the "Gold Standard" because ferrioxalate has a flat, well-known quantum yield (

Step 1: Determine Photon Flux (

)

-

Prepare 0.006 M Potassium Ferrioxalate in 0.05 M H₂SO₄.

-

Irradiate 3 mL of actinometer solution in a quartz cuvette for time

(e.g., 10-30 seconds). Ensure Absorbance > 2.0 at 365 nm (total photon capture). -

Add phenanthroline buffer; develop color (red complex) in dark for 30 mins.

-

Measure

. Calculate moles of Fe -

Calculate Flux (

) in einstein/s:

Step 2: Measure Sample Isomerization

-

Prepare 4-(bromomethyl)azobenzene sample (

) in MeCN. -

Measure initial Absorbance spectrum (

). -

Irradiate for short intervals (

). Crucial: Only irradiate until ~10% conversion to avoid inner-filter effects from the product. -

Measure spectrum after each interval. Track the decrease at

(340 nm).

Step 3: Calculation Logic

The differential rate law for the trans-isomer concentration

For initial rates (where back-reaction is negligible):

-

: Change in molar concentration (derived from

- : Volume of sample (L).

Experimental Workflow Diagram

Figure 2: Workflow for actinometric determination of quantum yield.

Part 4: Implications for Drug Development

The "Dark" Half-Life

While Quantum Yield determines the "On" speed, the thermal relaxation rate (

-

4-(Bromomethyl)azobenzene (unmodified):

Hours.[12] -

Implication: This is a bistable switch. It requires a second wavelength (visible light) to turn "off" rapidly. It is not suitable for applications requiring rapid spontaneous resetting (like neuronal firing) unless modified with push-pull substituents.

Tissue Penetration

This specific scaffold requires UV light (330-370 nm) for activation.

-

Limitation: UV light has poor tissue penetration (< 1 mm).

-

Application: Best suited for in vitro assays, surface-exposed targets (skin/eye), or as a tool compound to validate mechanism before moving to red-shifted tetra-ortho-chloro derivatives [3].

References

-

Asanuma, H., et al. "Photoisomerization Quantum Yield of Azobenzene-Modified DNA Depends on Local Sequence." Journal of the American Chemical Society, 2013. Link

-

Hatchard, C. G., & Parker, C. A. "A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer." Proceedings of the Royal Society of London. Series A, 1956. Link

-

Beharry, A. A., & Woolley, G. A. "Azobenzene photoswitches for biomolecules."[13][14] Chemical Society Reviews, 2011.[14] Link

-

Bandara, H. M. D., & Burdette, S. C. "Photoisomerization in different classes of azobenzene." Chemical Society Reviews, 2012. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 5. researchgate.net [researchgate.net]

- 6. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. re.public.polimi.it [re.public.polimi.it]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Spectral tuning of azobenzene photoswitches for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azobenzene photoswitches for biomolecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Thermal Relaxation & Kinetic Characterization of cis-4-(Bromomethyl)azobenzene

Executive Summary

4-(Bromomethyl)azobenzene is a pivotal "photoswitchable click reagent" in photopharmacology. Unlike standard azobenzene dyes used solely for spectral analysis, this molecule serves as a heterobifunctional crosslinker. The electrophilic bromomethyl group (

This guide focuses on the thermal relaxation (thermal reversion) of the metastable cis isomer back to the thermodynamically stable trans isomer. Understanding this kinetic parameter is critical for drug design: it dictates the "off-rate" of the biological signal in the absence of light.

Critical Technical Distinction:

Researchers must distinguish between Isomeric Stability (the cis-to-trans relaxation rate,

Mechanistic Fundamentals

The Isomerization Landscape

Upon UV irradiation (typically 330–370 nm), the stable trans-4-(bromomethyl)azobenzene isomerizes to the cis form. This state is metastable (

For 4-(bromomethyl)azobenzene, the mechanism is primarily governed by inversion at one of the nitrogen atoms, passing through a linear transition state, rather than pure rotation around the

Substituent Effects

The para-substituted bromomethyl group exerts an inductive electron-withdrawing effect (-I) on the azobenzene core.

-

Electronic Impact: Electron-withdrawing groups generally lower the activation energy barrier for thermal relaxation compared to unsubstituted azobenzene.

-

Kinetic Consequence: While unsubstituted azobenzene has a half-life (

) of ~2 days in non-polar solvents, 4-(bromomethyl)azobenzene typically exhibits faster relaxation (hours), though it remains in the "bistable" category suitable for biological switching.

Visualization: The Energy Landscape

The following diagram illustrates the energetic pathway of the relaxation process.

Figure 1: The photochemical cycle of 4-(bromomethyl)azobenzene.[1][2] The green arrow represents the thermal relaxation pathway quantified in this guide.

Experimental Protocol: The Isothermal Decay Assay

Objective: Determine the first-order rate constant (

Prerequisites:

-

Solvent: Anhydrous DMSO or Acetonitrile (Avoid protic solvents like water/methanol initially to prevent solvolysis of the

group). -

Concentration:

(Must be within the linear dynamic range of the spectrophotometer). -

Temperature Control: Peltier-thermostatted cuvette holder (

).

Step-by-Step Methodology

-

Baseline Characterization:

-

Prepare a

solution of the trans compound in anhydrous DMSO. -

Record the UV-Vis spectrum (250–600 nm). Note the

for the

-

-

Photo-Stationary State (PSS) Generation:

-

Irradiate the sample directly in the quartz cuvette using a UV LED (365 nm) for 5–10 minutes until the spectrum stops changing.

-

Observation: The intense

band will decrease significantly, and the

-

-

Kinetic Measurement:

-

Immediately extinguish the light and cover the sample (darkness is mandatory).

-

Monitor the increase in Absorbance at the trans

(e.g., 330 nm) over time. -

Sampling Rate: Measure every 60–300 seconds depending on the estimated rate. Continue until Absorbance recovers to >95% of the initial trans value (usually 3–5

).

-

Data Analysis Workflow

The thermal relaxation follows first-order kinetics :

Where:

-

= Absorbance at time

- = Absorbance of the fully relaxed trans state (endpoint)

-

= Rate constant (

Calculation Steps:

-

Plot Absorbance vs. Time to verify exponential recovery.

-

Plot

vs. Time. -

Perform a linear regression. The slope is

. -

Calculate Half-life:

Experimental Workflow Visualization

The following diagram details the operational workflow, highlighting the critical decision points regarding solvent choice to avoid chemical degradation.

Figure 2: Operational workflow for kinetic characterization. Note the critical branch point at solvent selection to prevent hydrolysis artifacts.

Factors Influencing Thermal Relaxation[3][4][5][6]

Solvent Polarity

While standard azobenzenes are relatively insensitive to solvent polarity, the bromomethyl derivative shows moderate solvatochromism and kinetic variance.

-

Non-polar solvents (Hexane, Toluene): Slower relaxation (longer

). -

Polar Aprotic (DMSO, DMF): Faster relaxation. The dipole moment of the transition state is often higher than the ground state; polar solvents stabilize the transition state, lowering

.

Temperature (Arrhenius Behavior)

The rate constant

pH and Chemical Stability (The "Senior Scientist" Insight)

In aqueous buffers (pH 7.4), the

-

Artifact Alert: If the hydrolysis rate is comparable to the relaxation rate, your kinetic data will be invalid.

-

Solution: Always perform a "Dark Stability Control" where the trans isomer is incubated in the buffer and monitored for spectral shifts without irradiation. If the spectrum changes, chemical degradation is occurring.

Summary of Kinetic Expectations

Based on structural analogs and azobenzene physics, the following baseline values are expected for 4-(bromomethyl)azobenzene:

| Parameter | Typical Value / Range | Notes |

| 325 – 340 nm | Strong | |

| 430 – 450 nm | Weak | |

| 10 – 50 hours | In non-polar solvents at 25°C. | |

| Solvent Effect | Polar solvents accelerate relaxation. | |

| Reaction Order | First Order | Linear plot of |

References

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link

-

Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[3][4] Chemical Society Reviews, 40(8), 4422-4437. Link

-

Merino, E. (2011).[5] Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. Link

-

Dokić, J., et al. (2009). Quantum Chemical Investigation of Thermal Cis-to-Trans Isomerization of Azobenzene Derivatives. The Journal of Physical Chemistry A, 113(24), 6763–6773. Link

Sources

- 1. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 2. Trans–Cis Kinetic Study of Azobenzene-4,4′-dicarboxylic Acid and Aluminium and Zirconium Based Azobenzene-4,4′-dicarboxylate MOFs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Bromomethyl)azobenzene (CAS: 57340-21-3) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(Bromomethyl)azobenzene, a versatile chemical tool with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the development of sophisticated drug delivery systems and photoswitchable therapeutics.

Introduction: The Dual-Action Nature of 4-(Bromomethyl)azobenzene

4-(Bromomethyl)azobenzene is a bifunctional molecule that combines the photoresponsive properties of an azobenzene core with the reactive potential of a benzylic bromide. This unique combination makes it a valuable building block for researchers seeking to introduce spatiotemporal control over biological processes. The azobenzene unit can undergo reversible trans-cis isomerization upon exposure to light of specific wavelengths, leading to significant conformational changes. Simultaneously, the bromomethyl group serves as a reactive handle for covalent attachment to a wide array of molecules, including drugs, peptides, and polymers.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 4-(Bromomethyl)azobenzene is crucial for its effective application.

General Properties

| Property | Value | Source |

| CAS Number | 57340-21-3 | [1] |

| IUPAC Name | (E)-1-(4-(bromomethyl)phenyl)-2-phenyldiazene | [1] |

| Synonyms | 4-(Phenylazo)benzyl bromide | [2] |

| Molecular Formula | C₁₃H₁₁BrN₂ | [1] |

| Molecular Weight | 275.14 g/mol | [1] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [1][3] |

| Storage | Refrigerator (2-8 °C) | [3] |

Spectroscopic Characterization

The structural integrity and purity of 4-(Bromomethyl)azobenzene are typically confirmed using a combination of spectroscopic techniques. While specific spectra can vary slightly based on the solvent and instrument used, the following provides an overview of the expected spectroscopic data.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The chemical shift of the bromomethyl (-CH₂Br) protons is particularly diagnostic.

-

Benzylic Protons (-CH₂Br): A characteristic singlet is expected around δ 4.48 ppm . This downfield shift is attributed to the combined deshielding effects of the adjacent aromatic ring and the electron-withdrawing bromine atom.[4] The typical range for benzylic bromide protons is δ 3.4–4.7 ppm.[4]

-

Aromatic Protons: A series of multiplets corresponding to the protons on the two phenyl rings will be observed in the aromatic region, typically between δ 7.2 and 8.0 ppm .

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to resonate in the range of δ 30-40 ppm .

-

Aromatic Carbons: The carbons of the phenyl rings will appear in the region of δ 120-155 ppm . The carbon attached to the bromine atom (ipso-carbon) may show an upfield shift due to the "heavy atom effect".[5] The azo-substituted carbons will also have distinct chemical shifts.

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

Azo Group (-N=N-): A weak absorption band around 1450-1630 cm⁻¹ is characteristic of the N=N stretching vibration.

-

Aromatic C-H Stretching: Bands are typically observed above 3000 cm⁻¹ .

-

C-Br Stretching: A peak in the fingerprint region, usually between 500 and 600 cm⁻¹ , corresponds to the C-Br bond.

-

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are expected.

2.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight (275.14 g/mol ) should be observed. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2).

-

Fragmentation: Common fragmentation patterns would involve the loss of a bromine radical (Br•) and cleavage of the benzyl C-C bond.

Synthesis of 4-(Bromomethyl)azobenzene

The synthesis of 4-(Bromomethyl)azobenzene can be approached through a multi-step process, typically involving the formation of an azobenzene precursor followed by functionalization of the methyl group. A common and logical synthetic route involves the initial synthesis of 4-(hydroxymethyl)azobenzene, which is then converted to the desired bromomethyl derivative.

Synthesis of 4-(Hydroxymethyl)azobenzene (Precursor)

The synthesis of the alcohol precursor can be achieved via an azo coupling reaction.[6] This electrophilic aromatic substitution reaction involves the coupling of a diazonium salt with an activated aromatic compound.

Experimental Protocol: Azo Coupling

-

Diazotization of Aniline:

-

Dissolve aniline in an aqueous solution of a strong acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 15-30 minutes to ensure the complete formation of the benzenediazonium chloride.

-

-

Coupling Reaction:

-

In a separate flask, dissolve 4-aminobenzyl alcohol in a suitable solvent.

-

Slowly add the freshly prepared diazonium salt solution to the 4-aminobenzyl alcohol solution at 0-5 °C with vigorous stirring.

-

Maintain the reaction at low temperature for a few hours until the reaction is complete (monitored by TLC).

-

The product, 4-(hydroxymethyl)azobenzene, will precipitate out of the solution.

-

-

Work-up and Purification:

-

Collect the precipitate by filtration and wash it with cold water to remove any unreacted salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Bromination of 4-(Hydroxymethyl)azobenzene

The conversion of the benzylic alcohol to the benzylic bromide is a standard organic transformation. Several reagents can be employed for this purpose, with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) being common choices.

Experimental Protocol: Benzylic Bromination

-

Reaction Setup:

-

Dissolve the purified 4-(hydroxymethyl)azobenzene in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Brominating Agent:

-

Slowly add a solution of the brominating agent (e.g., PBr₃) in the same solvent to the cooled alcohol solution with continuous stirring.

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude 4-(Bromomethyl)azobenzene can be purified by column chromatography on silica gel or by recrystallization.

-

Reactivity and Mechanistic Insights

The utility of 4-(Bromomethyl)azobenzene stems from the distinct reactivity of its two key components: the azobenzene core and the benzylic bromide.

Photoisomerization of the Azobenzene Core

The azobenzene moiety is a classic example of a photoswitchable molecule. It can exist in two isomeric forms: the thermodynamically more stable trans isomer and the less stable cis isomer.

-

trans-to-cis Isomerization: Irradiation with UV light (typically around 365 nm) promotes the π→π* electronic transition, leading to the isomerization from the planar trans form to the bent cis form.[7]

-

cis-to-trans Isomerization: The reverse isomerization can be induced by irradiation with visible light (typically > 400 nm), which excites the n→π* transition of the cis isomer, or it can occur thermally in the dark.[7]

This reversible process is accompanied by a significant change in the molecule's geometry, dipole moment, and absorption spectrum. This photo-controlled conformational change is the basis for its application in photoswitchable systems.

Sources

- 1. 4-(Bromomethyl)azobenzene 95% | CAS: 57340-21-3 | AChemBlock [achemblock.com]

- 2. 4-(bromomethyl)azobenzene | 57340-21-3 [chemicalbook.com]

- 3. 4-(Bromomethyl)azobenzene | 57340-21-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-(Bromomethyl)azobenzene as a Photoswitchable Crosslinker for Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Peptide Function with Molecular Precision

The dynamic nature of peptides and proteins is fundamental to their biological function. The ability to control their conformation with high spatiotemporal precision offers an unprecedented tool for dissecting complex biological processes and developing novel therapeutic strategies. Photoswitchable crosslinkers, molecules that undergo reversible structural changes in response to light, have emerged as powerful implements for achieving such control. Among these, azobenzene derivatives stand out due to their robust and reversible trans-cis photoisomerization.

This application note provides a detailed guide to the use of 4-(Bromomethyl)azobenzene, a versatile photoswitchable crosslinker for peptides. Its bromomethyl groups serve as reactive handles for covalent linkage to nucleophilic residues, most commonly cysteine, within a peptide sequence. The central azobenzene core functions as a light-sensitive switch, allowing for the reversible modulation of the distance between the crosslinked points and, consequently, the peptide's secondary and tertiary structure. This optical control can be harnessed to regulate peptide activity, binding affinity, and enzymatic function, opening new avenues in drug discovery and fundamental biological research.[1][2]

The Azobenzene Photoswitch: A Tale of Two Isomers

The utility of 4-(Bromomethyl)azobenzene as a molecular switch is rooted in the photoisomerization of the central N=N double bond.[3] The molecule exists in two distinct isomeric states: the thermodynamically stable trans isomer and the metastable cis isomer.

-

trans-isomer: In its ground state, the azobenzene moiety adopts a planar and elongated conformation.

-

cis-isomer: Upon irradiation with UV light (typically in the range of 320-380 nm), the trans-isomer undergoes isomerization to the bent and more compact cis-isomer.

This isomerization is reversible. The cis-isomer can revert to the more stable trans-form either through thermal relaxation in the dark or by irradiation with visible light (typically > 400 nm).[4][5] This reversible process allows for the dynamic and repeatable control of peptide conformation.

The change in the end-to-end distance of the azobenzene core upon isomerization is significant. While the exact distances can be influenced by the substitution pattern, the trans-to-cis switch generally results in a substantial decrease in the distance between the points of attachment on the peptide. This light-induced mechanical action at the molecular level is the basis for controlling peptide structure and function.

Key Applications in Peptide Science and Drug Development

The ability to photocontrol peptide conformation has a wide array of applications:

-

Modulation of Protein-Protein Interactions: By altering the conformation of a peptide ligand, its binding affinity for a target protein can be switched on or off with light.[6]

-

Enzyme Activity Control: Crosslinking an enzyme with a photoswitchable molecule can allow for the light-induced regulation of its catalytic activity.

-

Photocontrolled Drug Release: Photoswitchable peptides can be designed to release a therapeutic cargo upon light stimulation at a specific site of action.[6]

-

Probing Biological Systems: These tools enable researchers to study the dynamics of cellular processes with high temporal and spatial resolution.

Synthesis of 4-(Bromomethyl)azobenzene

While commercially available from several suppliers, 4-(Bromomethyl)azobenzene can also be synthesized in the laboratory. The following is a representative two-step protocol starting from 4-methylaniline (p-toluidine).

Step 1: Synthesis of 4-Methylazobenzene

This step involves the diazotization of aniline and subsequent coupling with p-toluidine.

Materials:

-

Aniline

-

p-Toluidine (4-methylaniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Protocol:

-

Diazotization of Aniline:

-

In a flask, dissolve aniline in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 15-20 minutes to ensure complete formation of the benzenediazonium chloride solution.

-

-

Azo Coupling:

-

In a separate beaker, dissolve p-toluidine in ethanol and cool it in an ice bath.

-

Slowly add the cold benzenediazonium chloride solution to the p-toluidine solution with vigorous stirring. A colored precipitate of 4-methylazobenzene should form.

-

Make the solution alkaline by adding a cold solution of NaOH to promote the coupling reaction.

-

-

Isolation and Purification:

-

Filter the crude product and wash it with cold water until the filtrate is neutral.

-

Recrystallize the solid from ethanol to obtain pure 4-methylazobenzene.

-

Step 2: Bromination of 4-Methylazobenzene

This step involves the radical bromination of the methyl group.[7]

Materials:

-

4-Methylazobenzene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Hexane

Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylazobenzene in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide or AIBN.

-

-

Reflux:

-

Heat the mixture to reflux under illumination with a light source (e.g., a 100W lamp) to initiate the radical reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-(Bromomethyl)azobenzene.

-

Experimental Protocols for Peptide Crosslinking

The following protocols provide a general framework for the crosslinking of cysteine-containing peptides with 4-(Bromomethyl)azobenzene, followed by purification and characterization.

Designing the Cysteine-Containing Peptide

The placement of cysteine residues within the peptide sequence is critical for achieving the desired photocontrol. The distance between the two cysteines should be compatible with the end-to-end distances of both the trans and cis isomers of the azobenzene crosslinker. Molecular modeling can be a valuable tool in predicting the optimal positioning of the cysteine residues to maximize the conformational change upon photoswitching.[2]

Protocol 1: Crosslinking Reaction

This protocol describes the alkylation of two cysteine residues in a peptide with 4-(Bromomethyl)azobenzene.

Materials:

-

Cysteine-containing peptide (lyophilized)

-

4-(Bromomethyl)azobenzene

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8) or another suitable non-amine containing buffer

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing any pre-existing disulfide bonds)

Procedure:

-

Peptide Preparation:

-

Dissolve the lyophilized peptide in the ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL.

-

If the peptide may have formed disulfide bonds during storage, add a 2-5 fold molar excess of TCEP and incubate for 30 minutes at room temperature to ensure all cysteine residues are in their reduced form.

-

-

Crosslinker Preparation:

-

Prepare a stock solution of 4-(Bromomethyl)azobenzene in ACN or DMF. The concentration should be calculated to achieve a slight molar excess (e.g., 1.1 to 1.5 equivalents) relative to the peptide.

-

-

Reaction:

-

Slowly add the 4-(Bromomethyl)azobenzene solution to the peptide solution while gently vortexing. The final concentration of the organic solvent should be kept as low as possible (ideally <10%) to avoid peptide precipitation.

-

Incubate the reaction mixture at room temperature in the dark for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by LC-MS.

-

-

Quenching:

-

(Optional) Quench any unreacted 4-(Bromomethyl)azobenzene by adding a small amount of a thiol-containing scavenger, such as β-mercaptoethanol or dithiothreitol (DTT).

-

Protocol 2: Purification of the Crosslinked Peptide

Purification of the crosslinked peptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

RP-HPLC system with a C18 column

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

Procedure:

-

Sample Preparation:

-

Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

-

Centrifuge the sample to remove any precipitated material.

-

-

HPLC Purification:

-

Inject the supernatant onto the C18 column.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone and ~330 nm for the azobenzene chromophore).

-

Collect the fractions corresponding to the crosslinked peptide peak. The crosslinked peptide will typically have a longer retention time than the uncrosslinked peptide.

-

Protocol 3: Characterization of the Crosslinked Peptide

The identity and purity of the crosslinked peptide should be confirmed by mass spectrometry.

Technique:

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Analyze the collected HPLC fractions to confirm the molecular weight of the crosslinked peptide. The expected mass will be the mass of the original peptide plus the mass of the azobenzene crosslinker minus the mass of two bromine atoms and two hydrogen atoms.

-

Photochemical Characterization and Control

UV-Vis Spectroscopy

The photoisomerization of the azobenzene crosslinker can be monitored by UV-Vis spectroscopy.

-

trans-isomer: Typically exhibits a strong π-π* absorption band around 320-350 nm and a weaker n-π* band around 440 nm.[4][8]

-

cis-isomer: The π-π* band is blue-shifted and decreased in intensity, while the n-π* band shows a slight increase in intensity.[4][8]

Procedure:

-

Dissolve the purified crosslinked peptide in a suitable buffer.

-

Record the UV-Vis spectrum of the dark-adapted sample (predominantly trans-isomer).

-

Irradiate the sample with UV light (e.g., 365 nm) for a period of time and record the spectrum to observe the formation of the cis-isomer.

-

Subsequently, irradiate the sample with visible light (e.g., >420 nm) or allow it to relax in the dark to monitor the back-isomerization to the trans-form.

Data Presentation: Photochemical Properties of Azobenzene Derivatives

The following table summarizes typical photochemical properties of azobenzene and its derivatives, which can serve as a reference for experiments with 4-(Bromomethyl)azobenzene. Note that the specific values for 4-(Bromomethyl)azobenzene may vary and should be determined experimentally.

| Property | trans-Azobenzene | cis-Azobenzene | Reference |

| λmax (π-π) | ~320 nm | ~280 nm | [9] |

| λmax (n-π) | ~440 nm | ~430 nm | [9] |

| Quantum Yield (trans→cis) | ~0.1-0.2 (at ~365 nm) | - | [10] |

| Quantum Yield (cis→trans) | - | ~0.4-0.5 (at ~440 nm) | [10] |

| Thermal Half-life (cis→trans) | - | Hours to days (solvent and substitution dependent) | [11] |

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

Figure 1: Overall workflow for the synthesis of 4-(Bromomethyl)azobenzene and its application in photoswitchable peptide crosslinking.

Figure 2: Photoisomerization of the azobenzene core between the extended trans and bent cis conformations.

Conclusion

4-(Bromomethyl)azobenzene is a powerful and versatile tool for the photocontrol of peptide structure and function. By following the protocols outlined in this application note, researchers can synthesize this photoswitchable crosslinker, conjugate it to cysteine-containing peptides, and reversibly modulate their conformation using light. This approach provides a robust platform for a wide range of applications in chemical biology, drug discovery, and materials science, enabling the precise interrogation and manipulation of biological systems.

References

- Zhen, R., Lu, W., Zhou, Y., Feng, M., & Wang, Y. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene.

- Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules. Chemical Society Reviews, 40(8), 4422-4437.

- Flint, D. G., Kumita, J. R., & Woolley, G. A. (2002). Photo-control of peptide helix content by an azobenzene cross-linker: steric interactions with underlying residues are not critical. Chemistry & Biology, 9(5), 575-582.

- Knie, C., Utecht, M., Zhao, F., Krekiehn, N. R., Renth, F., & Temps, F. (2014). Photomechanical Azobenzene Crystals. Crystals, 4(2), 136-160.

- University of Colorado Denver. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.

- (a) Chemical structure of 4,4 -dibromo-azobenzene (Br-AB). Upon UV... (n.d.).

- Juodaityte, J., & Sewald, N. (2004). A Photochromic Azobenzene Peptidomimetic of a β-Turn Model Peptide Structure as a Conformational Switch. Frontiers in Chemistry, 2, 7.

- Organic Syntheses. (n.d.). Azobenzene.

- Kowalczyk, A., & Trziszka, P. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(9), 1439.

- Martí-Centelles, V., & Burguete, M. I. (2022). Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential. The Journal of Organic Chemistry, 87(23), 15555–15566.

- Kumita, J. R., Smart, O. S., & Woolley, G. A. (2000). Using an azobenzene cross-linker to either increase or decrease peptide helix content upon trans-to-cis photoisomerization. Proceedings of the National Academy of Sciences, 97(8), 3803-3808.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Vande Velde, C. M. L., Zeller, M., & Azov, V. A. (2018). Synthesis of the polybromomethylated azobenzene derivatives 1–9. Acta Crystallographica Section C: Structural Chemistry, 74(11), 1543-1552.

- Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.

- Gauglitz, G., & Hubig, S. (1985). Azobenzene photoisomerization quantum yields in methanol redetermined. The Journal of Physical Chemistry, 89(14), 2994-2996.

- Hüll, K., Morstein, J., & Trauner, D. (2018). Kinetic study of azobenzene photoisomerization under ambient lighting. Chemistry, 24(50), 13164-13168.

- Agilent. (n.d.). Therapeutic Peptides Workflow Resource Guide.

- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- ChemicalBook. (n.d.). 4-(bromomethyl)azobenzene | 57340-21-3.

- Wang, Y., et al. (2022). Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos. Marine Drugs, 20(8), 502.

- Wang, B., et al. (2023). Preparation, Purification and Characterization of Antibacterial and ACE Inhibitory Peptides from Head Protein Hydrolysate of Kuruma Shrimp, Marsupenaeus japonicus. Foods, 12(2), 395.

- El-Sayed, A. M., et al. (2021). New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide. Polymers, 13(21), 3788.

- Zhang, C., et al. (2021). A reactive peptide interface for site-selective cysteine bioconjugation. Chemical Science, 12(10), 3535-3540.

- Al-Aribe, K., et al. (2017). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Journal of Solution Chemistry, 46(1), 1-13.

- Zhang, C., et al. (2021).

Sources

- 1. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using an azobenzene cross-linker to either increase or decrease peptide helix content upon trans-to-cis photoisomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.bilpubgroup.com [journals.bilpubgroup.com]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 8. researchgate.net [researchgate.net]

- 9. The absorption spectrum of cis-azobenzene - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Engineering Light-Responsive Nanocarriers using 4-(Bromomethyl)azobenzene

Executive Summary

This guide details the protocol for utilizing 4-(Bromomethyl)azobenzene as a photoswitchable "gatekeeper" on the surface of Mesoporous Silica Nanoparticles (MSNs). Unlike generic azobenzene derivatives, the 4-bromomethyl variant provides a highly reactive alkyl halide handle (

This protocol engineers a system where the azobenzene moiety exists in a planar trans state under visible light, sterically blocking the nanopores and retaining the drug payload. Upon irradiation with UV light (365 nm), the molecule isomerizes to the bent cis state, opening the pores and triggering release.

Safety & Handling (Critical)

4-(Bromomethyl)azobenzene is a benzyl bromide derivative. It acts as a powerful alkylating agent and lachrymator.

-

Hazards: Severe skin and eye irritant; potential carcinogen (azobenzene moiety).

-

Controls: All weighing and synthesis steps must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, safety goggles, and lab coat.

-

Light Sensitivity: The compound is photoactive. Perform reactions in amber glassware or vessels wrapped in aluminum foil to prevent premature isomerization.

Mechanistic Principles

The Chemical Logic

The utility of 4-(Bromomethyl)azobenzene lies in the bromomethyl (-CH₂Br) group. This group is an excellent leaving group, susceptible to nucleophilic attack by primary amines (

The Physical Switch

-

State A (Dark/Vis): Trans-azobenzene. Planar, hydrophobic, and stacks efficiently. Blocks pore diffusion.

-

State B (UV 365nm): Cis-azobenzene. Bent, sterically bulky but non-stacking. Disrupts the hydrophobic seal, allowing hydrophilic drugs (e.g., Doxorubicin) to diffuse out.

Experimental Protocols

Module A: Synthesis of Amine-Functionalized MSNs (MSN-NH₂)

Pre-requisite: This step creates the nucleophilic anchor point.

Reagents:

-

Cetyltrimethylammonium bromide (CTAB)

-

Tetraethyl orthosilicate (TEOS)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Sodium Hydroxide (2M NaOH)

Protocol:

-

Sol-Gel Assembly: Dissolve 1.0 g CTAB in 480 mL deionized water. Add 3.5 mL 2M NaOH. Heat to 80°C with vigorous stirring.

-

Silica Growth: Add 5.0 mL TEOS dropwise. A white precipitate (MSNs) will form. Stir for 2 hours at 80°C.

-

Surface Amination: Add 0.5 mL APTES directly to the reaction mixture. Stir for an additional 1 hour at 80°C.

-

Expert Insight: Adding APTES after particle formation ensures amines are localized on the surface/pore rims rather than buried in the silica matrix.

-

-

Collection: Centrifuge (12,000 rpm, 15 min). Wash pellet 3x with Ethanol to remove unreacted silanes.

-

Surfactant Removal: Resuspend particles in acidic ethanol (1 mL conc. HCl in 100 mL EtOH) and reflux for 24 hours to extract the CTAB template. Centrifuge and dry under vacuum.

Module B: Covalent Attachment of 4-(Bromomethyl)azobenzene

The Core Reaction: Alkylation of surface amines.

Reagents:

-

MSN-NH₂ (from Module A)

-

4-(Bromomethyl)azobenzene

-

Triethylamine (TEA) or Potassium Carbonate (

) -

Anhydrous Toluene or DMF[1]

Protocol:

-

Activation: Suspend 100 mg of MSN-NH₂ in 20 mL anhydrous Toluene. Sonicate for 15 mins to ensure monodispersity.

-

Base Addition: Add 100

L Triethylamine (TEA). This neutralizes the HBr byproduct, driving the reaction forward. -

Functionalization: Add 50 mg 4-(Bromomethyl)azobenzene .

-

Note: Wrap flask in foil immediately.

-

-

Reaction: Reflux at 80°C for 24 hours under nitrogen atmosphere.

-

Purification: Centrifuge. Wash 3x with Toluene, then 3x with Ethanol to remove physically adsorbed azobenzene.

-

Drying: Dry under vacuum in the dark. Product is MSN-Azo .

Module C: Drug Loading and Release Study

Model Drug: Doxorubicin (DOX).

-

Loading: Suspend 10 mg MSN-Azo in 5 mL PBS containing 1 mg/mL Doxorubicin. Stir for 24 hours in the dark. Centrifuge and wash once with PBS to remove surface-bound drug.

-

Release Setup: Resuspend loaded particles in 5 mL PBS. Split into two vials.

-

Vial A (Control): Keep in dark/ambient light.[2]

-

Vial B (Trigger): Irradiate with UV LED (365 nm, 10 mW/cm²) for 10-minute intervals.

-

-

Sampling: At set time points (0, 1, 2, 4, 8, 12, 24 h), centrifuge an aliquot, remove supernatant for UV-Vis analysis (DOX absorbance at 480 nm), and replace with fresh buffer.

Data Analysis & Visualization

Expected Data Profile

The following table summarizes the expected physicochemical changes confirming successful functionalization.

| Technique | Parameter | Pre-Reaction (MSN-NH₂) | Post-Reaction (MSN-Azo) | Interpretation |

| Zeta Potential | Surface Charge | +25 to +35 mV | +5 to +15 mV | Conversion of primary amines reduces positive charge density. |

| FTIR | Bond Vibration | N-H stretch (3300 cm⁻¹) | C=C Aromatic (1600 cm⁻¹), N=N (1450 cm⁻¹) | Appearance of aromatic azobenzene signals. |

| UV-Vis | Absorbance | None > 300nm | Peak at ~340 nm ( | Characteristic azobenzene absorption band. |

| BET | Pore Volume | High (~1.0 cm³/g) | Reduced (~0.7 cm³/g) | "Gatekeepers" occupy pore entrances. |

Mechanistic Workflow (Graphviz)

The following diagram illustrates the synthesis and the light-triggered release mechanism.

Figure 1: Workflow depicting the silanization of MSNs, covalent attachment of the bromomethyl-azobenzene gatekeeper, and the light-induced isomerization mechanism triggering drug release.

Troubleshooting & Expert Tips

-

Low Conjugation Efficiency:

-

Cause: Moisture in the solvent. The bromomethyl group can hydrolyze to an alcohol in the presence of water, rendering it unreactive toward the amine.

-

Fix: Ensure Toluene/DMF is anhydrous (dried over molecular sieves).

-

-

Premature Release (Leaky System):

-

Cause: Low surface coverage of azobenzene.

-

Fix: Increase the initial APTES concentration during Module A. A dense amine layer is required to create a dense hydrophobic gate.

-

-

Aggregation:

-

Cause: Loss of surface charge repulsion after reacting amines.

-

Fix: Perform the reaction in dilute conditions and sonicate immediately before and after the reaction.

-

References

-

Mesoporous Silica Nanoparticles (Synthesis & Functionalization)

-

Azobenzene Gatekeepers (Mechanism & Application)

-

Azobenzene Isomerization Kinetics

-

Bandara, H. M. D., & Burdette, S. C. (2012).[6] Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.

-

-

Safety & Reactivity of Benzyl Bromides

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11096, 4-(Bromomethyl)azobenzene derivatives (General Benzyl Bromide Reactivity).

Sources

Precision Photorelease: A Guide to Light-Controlled Cargo Delivery from 4-(Bromomethyl)azobenzene-Modified Carriers

Introduction: Harnessing Light for Spatiotemporal Control in Drug Delivery

The precise control over the release of therapeutic agents at a specific time and location is a paramount goal in modern drug delivery. Light-responsive systems offer an unparalleled level of spatiotemporal precision, allowing for on-demand cargo release triggered by an external light source. Among the various photoresponsive moieties, azobenzene and its derivatives have emerged as highly promising candidates due to their robust and reversible photoisomerization properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of 4-(bromomethyl)azobenzene-modified carriers for light-controlled cargo release.

The central principle of this technology lies in the reversible trans-cis isomerization of the azobenzene molecule upon exposure to specific wavelengths of light.[2] The thermodynamically stable trans isomer is relatively planar and hydrophobic, while the cis isomer adopts a more bent and polar conformation. This light-induced change in molecular geometry and polarity can be harnessed to disrupt the structure of a carrier system, leading to the release of its encapsulated cargo. The 4-(bromomethyl)azobenzene variant is particularly useful as the bromomethyl group provides a reactive handle for covalent attachment to a wide range of carrier platforms.

This guide will provide detailed protocols for the synthesis of 4-(bromomethyl)azobenzene, its conjugation to two common types of nanocarriers—polymeric nanoparticles and liposomes—and subsequent loading of a model chemotherapeutic drug, doxorubicin. Furthermore, we will detail the essential characterization techniques to validate the successful modification of these carriers and to quantify the light-triggered release of the cargo.

Core Mechanism: The Photoisomerization Trigger

The light-induced release mechanism is predicated on the conformational change of the azobenzene moiety integrated into the carrier structure.

-

Trans isomer (stable state): In the absence of UV light, the azobenzene molecules exist predominantly in the planar trans state. In this conformation, they can pack efficiently within the carrier matrix (e.g., the lipid bilayer of a liposome or the core of a polymeric nanoparticle), ensuring cargo retention.

-

UV Light Irradiation (e.g., 365 nm): Upon irradiation with UV light, the azobenzene undergoes isomerization to the bent cis state. This introduces steric hindrance and increases the local polarity within the carrier structure.[3]

-

Carrier Destabilization and Cargo Release: The accumulation of bulky, polar cis isomers disrupts the organized packing of the carrier components, leading to increased permeability and the subsequent release of the encapsulated cargo.[4]

-

Visible Light or Thermal Relaxation: The process is often reversible. Exposure to visible light (e.g., >440 nm) or thermal relaxation can induce the cis-to-trans isomerization, potentially allowing for a "stop" signal for the release.[3]

Sources

- 1. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Azobenzene Side Chains on the Ultraviolet–Visible and Fluorescence Properties of Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols: Synthesis of Azobenzene-Containing Polymers for Photomechanical Actuation

Introduction: The Power of Light-Driven Motion